molecular formula C11H7Cl2N B8384926 3-(3,5-Dichlorophenyl)pyridine

3-(3,5-Dichlorophenyl)pyridine

Cat. No. B8384926
M. Wt: 224.08 g/mol
InChI Key: ZPURIAKTXSOXMM-UHFFFAOYSA-N
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Patent
US07994166B2

Procedure details

Synthesized according to General Procedure 37. A solution of 3-(3,5-dichlorophenyl)-pyridine (481 mg, 2.15 mmol) in MeOH (4.6 mL) and 2 M HCl (0.6 mL) was stirred under 60 psi of H2 in the presence of PtO2 (283 mg, 1.246 mmol) for 3 h using a Parr shaker. The reaction mixture was filtrated through Celite, and the filter cake was washed thoroughly with MeOH. The filtrate was concentrated under reduced pressure to afford 3-(3,5-dichlorophenyl)piperidine hydrochloride (564 mg, 92%). LC/MS (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)), m/z: M+1 obs=230.3; tR=1.14 min.
Quantity
481 mg
Type
reactant
Reaction Step One
Name
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
Quantity
283 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[CH:5]=[C:6]([Cl:8])[CH:7]=1>CO.Cl.O=[Pt]=O>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:14][CH2:13][CH2:12][NH:11][CH2:10]2)[CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
481 mg
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)C=1C=NC=CC1
Name
Quantity
4.6 mL
Type
solvent
Smiles
CO
Name
Quantity
0.6 mL
Type
solvent
Smiles
Cl
Name
Quantity
283 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated through Celite
WASH
Type
WASH
Details
the filter cake was washed thoroughly with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC=1C=C(C=C(C1)Cl)C1CNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 564 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 196.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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